molecular formula C17H20N4O2S B10863308 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10863308
M. Wt: 344.4 g/mol
InChI Key: BUXKLRGTGRZGJO-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a benzothiazole moiety, a pyrazolone core, and a methoxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions One common route starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and carbon disulfide, followed by cyclization with a suitable aldehyde The pyrazolone core is then introduced through a condensation reaction with an appropriate hydrazine derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.

    Substitution: The methoxypropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazolones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, or cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in various drugs, suggesting possible applications in drug discovery and development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole moiety could be involved in π-π stacking interactions, while the pyrazolone core might participate in hydrogen bonding or metal coordination.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The methoxypropylamino group, for example, may enhance solubility or bioavailability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H20N4O2S/c1-11(18-9-6-10-23-3)15-12(2)20-21(16(15)22)17-19-13-7-4-5-8-14(13)24-17/h4-5,7-8,20H,6,9-10H2,1-3H3

InChI Key

BUXKLRGTGRZGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCOC)C

Origin of Product

United States

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